

# A Cross-Species Pharmacodynamic Comparison of the Investigational Anticonvulsant JNJ26489112

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26489112 |           |
| Cat. No.:            | B1673008     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics of JNJ-26489112, an investigational anticonvulsant drug, with a focus on its cross-species effects. JNJ-26489112 was developed by Johnson & Johnson as a potential successor to topiramate for the treatment of epilepsy, with the aim of offering an improved side-effect profile due to its lack of activity against carbonic anhydrase.[1] While clinical development was terminated, the available data from preclinical and clinical studies offer valuable insights for researchers in the field of epilepsy and anticonvulsant drug development. The mechanism of action of JNJ-26489112 remains unknown.[1]

### Human Pharmacodynamics: Photosensitive Epilepsy Model

A key clinical study evaluated the pharmacodynamics of **JNJ-26489112** in patients with photosensitive epilepsy. This model is a valuable tool for the early assessment of anticonvulsant efficacy in humans.

#### **Experimental Protocol: Photosensitive Epilepsy Trial**

A multi-center, single-blind, placebo-controlled, within-subject, sequential dose-escalation study was conducted in 12 adult patients with a history of idiopathic photosensitive epilepsy.[2] The



study design is outlined below:

- Participants: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy.
- Study Design:
  - Day 1: Single oral dose of placebo.
  - Day 2: Single oral dose of JNJ-26489112 (1000 mg, 2000 mg, or 3000 mg).
  - Day 3: Single oral dose of placebo.
- Primary Endpoint: The effect on the photoparoxysmal-EEG response (PPR) was assessed by standardized intermittent photic stimulation (IPS) at various time points post-dose. The standardized photosensitivity range (SPR), representing the range of frequencies of light that induce a PPR, was calculated.
- Response Criteria:
  - Positive Response: Reduction of the SPR in ≥3 out of 4 consecutive time points in at least one eye condition (eyes open, during closure, or closed) compared to baseline.
  - Complete Suppression: Disappearance of an IPS-induced PPR (SPR=0).
- Pharmacokinetic Sampling: Blood samples were collected to determine plasma concentrations of JNJ-26489112.

Diagram of the Photosensitive Epilepsy Trial Workflow





Click to download full resolution via product page

Caption: Workflow of the human photosensitive epilepsy clinical trial.

#### **Results: Dose-Dependent Efficacy in Humans**

**JNJ-26489112** demonstrated a clear dose-dependent pharmacodynamic effect in reducing or suppressing the photoparoxysmal-EEG response in patients with photosensitive epilepsy.[2]

| Dose of JNJ-<br>26489112 | Positive<br>Response<br>Rate | Complete<br>Suppression<br>Rate | Mean Cmax<br>(μg/mL) | Median Tmax<br>(hours) |
|--------------------------|------------------------------|---------------------------------|----------------------|------------------------|
| 1000 mg                  | 3/4 (75%)                    | 0/4 (0%)                        | 16                   | 3.73 - 5.04            |
| 2000 mg                  | 3/4 (75%)                    | 1/4 (25%)                       | 28                   | 3.73 - 5.04            |
| 3000 mg                  | 2/3 (67%)                    | 2/3 (67%)                       | 42                   | 3.73 - 5.04            |



Data compiled from Di Prospero et al., 2014.[2]

# Preclinical Pharmacodynamics: Animal Models of Anticonvulsant Activity

While specific ED<sub>50</sub> values for **JNJ-26489112** in preclinical models are not publicly available, it has been reported that the drug exhibited broad-spectrum anticonvulsant activity in animal models.[3] The primary models used for its preclinical evaluation were the Maximal Electroshock (MES) seizure test in mice and rats, and the audiogenic seizure (AGS) model in susceptible mice.[3][4]

## Experimental Protocols: Standard Preclinical Anticonvulsant Models

The following are generalized protocols for the standard animal models used to assess anticonvulsant drug efficacy.

- Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures.
  - Species: Mice or rats.
  - Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.
  - Endpoint: The ability of a drug to prevent the tonic hindlimb extension phase of the seizure.
  - Parameter: The median effective dose (ED<sub>50</sub>) is the dose that protects 50% of the animals from the tonic hindlimb extension.
- Audiogenic Seizure (AGS) Test: This model is used to evaluate drugs for their efficacy against reflex seizures.
  - Species: Genetically susceptible mice (e.g., DBA/2).



- Procedure: A high-intensity auditory stimulus (e.g., a loud bell or siren) is presented to the animal to induce a seizure, which typically progresses from wild running to clonic and then tonic convulsions.
- Endpoint: The prevention of the different phases of the seizure.
- Parameter: The ED<sub>50</sub> is the dose that protects 50% of the animals from the convulsive components of the seizure.

Diagram of Preclinical Anticonvulsant Screening Workflow



Click to download full resolution via product page



Caption: General workflow for preclinical screening of anticonvulsants.

### **Comparative Profile with Other Anticonvulsants**

To provide context for the potential efficacy of **JNJ-26489112**, the following table summarizes the publicly available preclinical pharmacodynamic data for its predecessor, topiramate, and another commonly used anticonvulsant, carbamazepine, in the MES model.

| Compound      | Species    | Model                  | ED50 (mg/kg)           |
|---------------|------------|------------------------|------------------------|
| JNJ-26489112  | Mouse, Rat | MES                    | Not Publicly Available |
| Mouse         | AGS        | Not Publicly Available |                        |
| Topiramate    | Mouse      | MES                    | ~30-40                 |
| Rat           | MES        | ~10-20                 |                        |
| Carbamazepine | Mouse      | MES                    | ~8-12                  |
| Rat           | MES        | ~10-15                 |                        |

Note: ED<sub>50</sub> values can vary depending on the specific experimental conditions (e.g., route of administration, strain of animal).

#### Signaling Pathways and Mechanism of Action

The precise mechanism of action for **JNJ-26489112** is unknown.[1] In contrast, many other anticonvulsant drugs have well-defined molecular targets. For instance, topiramate has a multi-modal mechanism of action that includes:

- Blockade of voltage-gated sodium channels.
- Enhancement of GABA-mediated inhibition at GABAA receptors.
- Antagonism of AMPA/kainate glutamate receptors.
- Weak inhibition of carbonic anhydrase.

Diagram of Topiramate's Proposed Mechanisms of Action





Click to download full resolution via product page

Caption: Simplified signaling pathways affected by topiramate.

#### **Summary and Conclusion**

JNJ-26489112 demonstrated dose-dependent anticonvulsant effects in a human model of photosensitive epilepsy, suggesting target engagement in the central nervous system. Preclinical studies in mice and rats using the MES and AGS models indicated a broad spectrum of anticonvulsant activity. However, the lack of publicly available quantitative preclinical data (ED50 values) for JNJ-26489112 and its unknown mechanism of action limit a direct and comprehensive comparison with other anticonvulsant drugs. The information presented in this guide, based on available published data, provides a framework for understanding the pharmacodynamic profile of JNJ-26489112 and highlights the importance of both preclinical and translational human models in the evaluation of novel antiepileptic therapies. Further research would be necessary to fully elucidate the therapeutic potential and mechanistic underpinnings of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. JNJ-26489112 Wikipedia [en.wikipedia.org]
- 2. Evaluation of JNJ-26489112 in patients with photosensitive epilepsy: a placebo-controlled, exploratory study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Cross-Species Pharmacodynamic Comparison of the Investigational Anticonvulsant JNJ-26489112]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673008#cross-species-comparison-of-jnj-26489112-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com